4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is an organic compound with a complex structure that includes a quinazoline core and a cyclohexenyl ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with a quinazoline derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require heating and the presence of catalysts to facilitate the reaction [2][2].
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis [2][2].
Chemical Reactions Analysis
Types of Reactions
4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the quinazoline core or the cyclohexenyl ethylamine side chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the quinazoline ring[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents [2][2].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with different functional groups, while substitution reactions could introduce various substituents to the quinazoline ring or the amino group [2][2].
Scientific Research Applications
4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of materials with specific properties, such as polymers and coatings[][2].
Mechanism of Action
The mechanism of action of 4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexenyl ethylamine side chain may enhance the compound’s binding affinity and specificity for these targets [2][2].
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of the target compound.
Quinazoline derivatives: Compounds with similar core structures but different substituents.
Cyclohexenyl derivatives: Compounds with similar side chains but different core structures[][2].
Uniqueness
4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of a quinazoline core and a cyclohexenyl ethylamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications [2][2].
Properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFMMDJFQRXUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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